2H,2'H-[3,3'-Bichromene]-2,2'-dione

Catalog No.
S8081363
CAS No.
23783-79-1
M.F
C18H10O4
M. Wt
290.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H,2'H-[3,3'-Bichromene]-2,2'-dione

CAS Number

23783-79-1

Product Name

2H,2'H-[3,3'-Bichromene]-2,2'-dione

IUPAC Name

3-(2-oxochromen-3-yl)chromen-2-one

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C18H10O4/c19-17-13(9-11-5-1-3-7-15(11)21-17)14-10-12-6-2-4-8-16(12)22-18(14)20/h1-10H

InChI Key

GHCRWJLFNDIAHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4OC3=O

2H,2'H-[3,3'-Bichromene]-2,2'-dione is a complex organic compound belonging to the chromene family. It features two chromene units linked by a double bond, with two carbonyl groups (diones) at the 2 and 2' positions. Its molecular formula is C20H18O4C_{20}H_{18}O_4. The structure exhibits notable aromatic characteristics, which are essential for its chemical reactivity and biological activity.

Typical of diones and aromatic systems, including:

  • Electrophilic Aromatic Substitution: The aromatic rings can react with electrophiles, leading to substitution at the ortho or para positions.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, forming larger molecular structures.

Research indicates that 2H,2'H-[3,3'-Bichromene]-2,2'-dione exhibits significant biological activities:

  • Anticancer Properties: Studies have shown that compounds in the chromene family possess cytotoxic effects against various cancer cell lines, including lymphoma and leukemia .
  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its potential therapeutic effects by mitigating oxidative stress in biological systems.

The synthesis of 2H,2'H-[3,3'-Bichromene]-2,2'-dione typically involves multi-step organic reactions:

  • Formation of Chromene Units: Initial synthesis may involve the cyclization of phenolic precursors under acidic or basic conditions.
  • Dione Formation: Subsequent oxidation steps introduce the carbonyl groups at the 2 and 2' positions. This may be achieved through oxidative cleavage of specific functional groups present in the intermediate products.
  • Purification: The final product is usually purified using techniques such as column chromatography to isolate it in high purity .

The applications of 2H,2'H-[3,3'-Bichromene]-2,2'-dione span various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential use in cancer treatment and as an antioxidant agent.
  • Material Science: Its unique structural properties make it a candidate for developing novel materials with specific optical or electronic characteristics.

Studies on the interactions of 2H,2'H-[3,3'-Bichromene]-2,2'-dione with biological molecules have revealed:

  • Protein Binding: The compound's ability to bind with proteins can influence its bioavailability and efficacy as a therapeutic agent.
  • Mechanism of Action: Research into its mechanism suggests that it may interact with cellular pathways involved in apoptosis and cell proliferation.

Several compounds share structural similarities with 2H,2'H-[3,3'-Bichromene]-2,2'-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6,6'-Dimethoxy-2H,2'H-3,3'-bichromene-2,2'-dioneC20H22O4C_{20}H_{22}O_4Contains methoxy groups enhancing solubility
7,7',8,8'-Tetra-methoxy-4,4'-dimethyl-3,5'-bichromene-2,2'-dioneC24H30O8C_{24}H_{30}O_8Increased methylation leads to enhanced stability
2H,2'H-[5,5'-bichromene]-2,2'-dioneC18H10O4C_{18}H_{10}O_4Different linkage between chromene units

Uniqueness

The uniqueness of 2H,2'H-[3,3'-Bichromene]-2,2'-dione lies in its specific arrangement of functional groups and its dual chromene structure. This configuration contributes to its distinct reactivity patterns and biological activities compared to other similar compounds. The presence of carbonyl functionalities at strategic positions enhances its potential as a therapeutic agent while providing avenues for further chemical modifications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

290.05790880 g/mol

Monoisotopic Mass

290.05790880 g/mol

Heavy Atom Count

22

Dates

Last modified: 02-18-2024

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